An In-Depth Technical Guide to 1-Acetoxy-4-diethylamino-2-butyne (CAS: 22396-77-6): Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate
An In-Depth Technical Guide to 1-Acetoxy-4-diethylamino-2-butyne (CAS: 22396-77-6): Synthesis, Properties, and Application as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetoxy-4-diethylamino-2-butyne, a pivotal chemical intermediate in the synthesis of pharmaceutical compounds. Delving into its chemical and physical properties, this document details a robust, two-stage synthetic pathway commencing from fundamental starting materials. The causality behind the experimental choices in the synthesis of its precursor, 4-diethylamino-2-butyn-1-ol, via the Mannich reaction, and its subsequent esterification are elucidated. Furthermore, this guide outlines its critical role as a precursor to the anticholinergic drug Oxybutynin, including the mechanism of its final conversion. Analytical methodologies for quality control and characterization are also discussed, providing a holistic resource for researchers in medicinal chemistry and drug development.
Introduction: A Versatile Building Block in Medicinal Chemistry
1-Acetoxy-4-diethylamino-2-butyne, also known as 4-(Diethylamino)but-2-yn-1-yl acetate, is a multifunctional organic compound characterized by an internal alkyne, a tertiary amine, and an acetate ester.[1][2] Its strategic importance primarily lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably Oxybutynin.[3] The presence of multiple reactive sites within its structure allows for diverse chemical transformations, making it a valuable tool for the construction of complex molecular architectures in drug discovery and development. This guide aims to provide a detailed technical understanding of this compound, from its synthesis to its application.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 1-Acetoxy-4-diethylamino-2-butyne is paramount for its handling and use in a laboratory setting.
Table 1: Physicochemical Properties of 1-Acetoxy-4-diethylamino-2-butyne
| Property | Value | Source(s) |
| CAS Number | 22396-77-6 | [1] |
| Molecular Formula | C₁₀H₁₇NO₂ | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 217-218 °C (lit.) | [1] |
| Density | 0.961 g/mL at 25 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.4560 (lit.) | [1] |
Safety Information:
1-Acetoxy-4-diethylamino-2-butyne is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation.[4]
Synthesis of 1-Acetoxy-4-diethylamino-2-butyne: A Two-Stage Approach
The synthesis of 1-Acetoxy-4-diethylamino-2-butyne is efficiently achieved through a two-step process. The first stage involves the synthesis of the precursor alcohol, 4-diethylamino-2-butyn-1-ol, via a copper-catalyzed Mannich reaction. The second stage is the esterification of this alcohol to yield the final product.
Stage 1: Synthesis of 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In this synthesis, propargyl alcohol provides the acidic acetylenic proton, which reacts with an iminium ion generated in situ from diethylamine and formaldehyde.
Diagram 1: Synthesis of 4-Diethylamino-2-butyn-1-ol via the Mannich Reaction
Caption: The Mannich reaction for the synthesis of 4-Diethylamino-2-butyn-1-ol.
Experimental Protocol: Synthesis of 4-Diethylamino-2-butyn-1-ol
This protocol is adapted from the procedure described in patent literature.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine paraformaldehyde, N,N-diethylamine, and copper(II) acetate in 1,4-dioxane.
-
Initial Heating: Heat the mixture to 60-65°C with stirring. The formation of the iminium ion from diethylamine and formaldehyde is initiated during this step. Copper(II) acetate acts as a catalyst, facilitating the reaction of the acetylenic proton.
-
Addition of Propargyl Alcohol: After approximately 1.5 hours, add 2-propyn-1-ol (propargyl alcohol) to the reaction mixture.
-
Reaction Completion: Increase the temperature to 90-95°C and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and evaporate the excess 1,4-dioxane under reduced pressure to yield the crude 4-diethylamino-2-butyn-1-ol as an oil. Further purification can be achieved by vacuum distillation.
Causality of Experimental Choices:
-
Catalyst: The use of a copper salt, such as copper(II) acetate, is crucial for activating the terminal alkyne of propargyl alcohol, making the acetylenic proton more acidic and facilitating its reaction with the electrophilic iminium ion.
-
Solvent: 1,4-Dioxane is a suitable solvent as it is relatively inert under the reaction conditions and can dissolve all reactants.
-
Temperature: The initial lower temperature allows for the controlled formation of the iminium ion, while the subsequent increase in temperature drives the Mannich reaction to completion.
Stage 2: Esterification of 4-Diethylamino-2-butyn-1-ol
The final step is the esterification of the hydroxyl group of 4-diethylamino-2-butyn-1-ol with acetic acid, using acetic anhydride as a dehydrating agent and an acid catalyst.
Diagram 2: Esterification to Yield 1-Acetoxy-4-diethylamino-2-butyne
Caption: Esterification of 4-Diethylamino-2-butyn-1-ol.
Experimental Protocol: Synthesis of 1-Acetoxy-4-diethylamino-2-butyne
This protocol is based on the procedure outlined in patent WO2009122429A2.[5]
-
Reaction Setup: In a suitable reaction vessel, combine 4-diethylamino-2-butyn-1-ol, acetic acid, and acetic anhydride.
-
Catalyst Addition: Carefully add concentrated sulfuric acid as a catalyst.
-
Reaction Conditions: Heat the mixture to 65-70°C and maintain for 2 hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and evaporate the excess acetic acid and acetic anhydride under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like dichloromethane and wash with deionized water. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the final product. Purity can be further enhanced by vacuum distillation.
Causality of Experimental Choices:
-
Acetic Anhydride: Acetic anhydride serves a dual purpose. It acts as a powerful acetylating agent and also as a dehydrating agent, reacting with the water formed during the esterification to drive the equilibrium towards the product side.[6][7]
-
Sulfuric Acid: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of acetic acid, making it more electrophilic and accelerating the rate of esterification.
-
Temperature: The elevated temperature increases the reaction rate, allowing the esterification to proceed to completion in a reasonable timeframe.
Application in Drug Development: The Synthesis of Oxybutynin
The primary and most significant application of 1-Acetoxy-4-diethylamino-2-butyne in the pharmaceutical industry is as a key intermediate in the synthesis of Oxybutynin.[3] Oxybutynin is an anticholinergic medication used to treat overactive bladder.[8]
The synthesis of Oxybutynin involves a transesterification reaction between methyl phenylcyclohexylglycolate and 1-Acetoxy-4-diethylamino-2-butyne, catalyzed by a base such as sodium methoxide.[9]
Diagram 3: Synthesis of Oxybutynin
Caption: Transesterification reaction to synthesize Oxybutynin.
Mechanism Insight: The Role of Sodium Methoxide
Sodium methoxide is a strong base and a source of the methoxide nucleophile. In the transesterification reaction, the methoxide ion attacks the carbonyl carbon of the methyl phenylcyclohexylglycolate, but more importantly, it facilitates the exchange of the acetate group from 1-Acetoxy-4-diethylamino-2-butyne with the phenylcyclohexylglycolate moiety.[10][11] The reaction is driven to completion by removing the methyl acetate byproduct.
Analytical Methods for Quality Control
Ensuring the purity and identity of 1-Acetoxy-4-diethylamino-2-butyne is critical for its use as a pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques is recommended for its analysis.
Table 2: Recommended Analytical Techniques
| Technique | Purpose | Expected Observations/Data |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak corresponding to the molecular weight of 183.25 g/mol . Fragmentation patterns can confirm the structure. Derivatization may not be necessary due to its volatility.[12][13] |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity determination. | A well-resolved peak with a specific retention time on a suitable column (e.g., C18). The mobile phase can be a mixture of acetonitrile and water with an acidic modifier.[14][15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | ¹H NMR would show characteristic signals for the ethyl groups of the diethylamino moiety, the methylene groups adjacent to the nitrogen and oxygen, the acetyl group, and the alkyne protons. ¹³C NMR would confirm the presence of all 10 carbon atoms in their unique chemical environments. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C=O of the ester (around 1740 cm⁻¹), the C≡C of the alkyne (around 2200-2260 cm⁻¹, may be weak), and C-N and C-O stretching vibrations. |
Conclusion
1-Acetoxy-4-diethylamino-2-butyne is a valuable and versatile intermediate in organic synthesis, with a well-established and critical role in the pharmaceutical industry, particularly in the production of Oxybutynin. Its synthesis, though multi-step, is based on fundamental and well-understood organic reactions. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for researchers and professionals in the field of drug development to ensure the quality and efficiency of their synthetic processes. The continued availability of high-purity 1-Acetoxy-4-diethylamino-2-butyne is crucial for the consistent manufacturing of essential medications.
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